molecular formula C18H14ClN3OS B10946898 2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B10946898
M. Wt: 355.8 g/mol
InChI Key: VNJQRXAIQMRJMB-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrimidine ring, which is further connected to a phenylacetamide moiety through a sulfur atom. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and guanidine.

    Introduction of the Sulfur Atom: The sulfur atom is introduced by reacting the pyrimidine derivative with a thiol reagent, such as thiourea, under suitable conditions.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the pyrimidine-thiol intermediate with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride; usually performed in an alcohol solvent such as methanol at low temperatures.

    Substitution: Various nucleophiles (amines, thiols); reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DICHLOROPHENYL)ACETAMIDE
  • 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE

Uniqueness

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE is unique due to its specific combination of a chlorophenyl group, a pyrimidine ring, and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C18H14ClN3OS/c19-14-8-6-13(7-9-14)16-10-11-20-18(22-16)24-12-17(23)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,23)

InChI Key

VNJQRXAIQMRJMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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